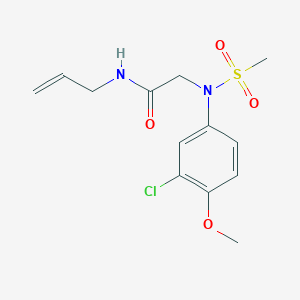![molecular formula C18H21IO3 B5131762 1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene](/img/structure/B5131762.png)
1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene, also known as IEM-1921, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of iodinated benzene derivatives and has been studied for its effects on various biological systems.
Scientific Research Applications
1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene has been studied for its potential therapeutic applications in various biological systems. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. In particular, 1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene has been studied for its effects on cancer cells, where it has been shown to inhibit cell proliferation and induce apoptosis. Additionally, 1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Mechanism of Action
The mechanism of action of 1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation and inflammation. Specifically, 1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene has been shown to inhibit the activity of the protein kinase B (AKT) and extracellular signal-regulated kinase (ERK) signaling pathways, which are involved in cell survival and proliferation. Additionally, 1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene inhibits cell proliferation and induces apoptosis in cancer cells. Additionally, 1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene has been shown to inhibit angiogenesis, which is the process of new blood vessel formation, and has been suggested as a potential anti-tumor mechanism. In vivo studies have shown that 1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene exhibits anti-inflammatory effects and can reduce disease severity in animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cell membranes and has good solubility in aqueous solutions. Additionally, the synthesis of 1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene has been optimized to obtain high yields and purity, making it suitable for various scientific applications. However, there are also some limitations to using 1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene in lab experiments. For example, the mechanism of action of 1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene is not fully understood, and its effects on different cell types and biological systems may vary.
Future Directions
For research on 1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene include further elucidating its mechanism of action, determining its efficacy and safety in animal models and human clinical trials, and developing more potent and selective derivatives.
Synthesis Methods
The synthesis of 1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene involves the reaction of 1-(4-ethoxyphenoxy)-3-chloropropane with 2-iodo-4-methylbenzene in the presence of a base such as potassium carbonate. The reaction proceeds through an SN2 mechanism, resulting in the formation of 1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene. The synthesis of 1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene has been optimized to obtain high yields and purity, making it suitable for various scientific applications.
properties
IUPAC Name |
1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21IO3/c1-3-20-15-6-8-16(9-7-15)21-11-4-12-22-18-10-5-14(2)13-17(18)19/h5-10,13H,3-4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSNHNOHVGEGEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2)C)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{3,5-dichloro-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5131690.png)


![1-(3-chloro-4-methylphenyl)-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5131714.png)
![5-(3-{1-[(4-methoxy-2-pyridinyl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine](/img/structure/B5131721.png)
![ethyl cyano[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetate](/img/structure/B5131725.png)
![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5131751.png)
![5-(1H-indazol-3-ylcarbonyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5131753.png)
![5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5131754.png)
![4-bromo-N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}benzamide](/img/structure/B5131755.png)
![N-benzyl-N-methyl-3-{1-[oxo(phenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B5131759.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5131775.png)
